molecular formula C22H30N6OS B1682743 Teneligliptin CAS No. 760937-92-6

Teneligliptin

Numéro de catalogue B1682743
Numéro CAS: 760937-92-6
Poids moléculaire: 426.6 g/mol
Clé InChI: WGRQANOPCQRCME-PMACEKPBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Teneligliptin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus . It belongs to the class of anti-diabetic drugs known as dipeptidyl peptidase-4 inhibitors or "gliptins" . It was created by Mitsubishi Tanabe Pharma and launched in September 2012 .


Molecular Structure Analysis

Teneligliptin has a unique structure characterized by five consecutive rings . This structure is often referred to as a ‘J-shaped’ or ‘anchor-locked’ domain structure . It is a potent, selective, and long-lasting DPP-4 inhibitor .


Chemical Reactions Analysis

Teneligliptin is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form . The stress degradation studies of Teneligliptin under different stress conditions provide an insight into degradation pathways .


Physical And Chemical Properties Analysis

Teneligliptin has a molecular weight of 426.58 g/mol and is soluble in DMSO, Methanol, and Water . It is a potent, selective, and long-lasting DPP-4 inhibitor with a half-life of approximately 24 hours .

Applications De Recherche Scientifique

1. Treatment of Type 2 Diabetes Mellitus

  • Summary of Application : Teneligliptin is used in the treatment of type 2 diabetes mellitus (T2DM). It is a dipeptidyl peptidase-4 (DPP-4) inhibitor that works by increasing the levels of incretin hormones in the body, which stimulate the pancreatic beta cells to produce insulin .
  • Methods of Application : A systematic review of randomized controlled trials (RCTs) was undertaken to comprehensively profile the efficacy and safety of teneligliptin in the treatment of T2DM . Thirteen studies were chosen from a search of scientific databases for RCTs using teneligliptin as a monotherapy or as an adjunct to other glycemic agents .
  • Results : Teneligliptin treatment was associated with weight gain (vs. placebo, weighted mean difference (WMD) 0.28 kg; 95% CI − 0.20–0.77 kg; I2 = 86%; P = 0.25) . Compared to monotherapy, add on therapy with teneligliptin showed significant improvement in FPG mg/dl levels (WMD − 16.75 mg/dl; 95% CI − 19.38 to − 14.13 mg/dl), HOMA- β (WMD 7.91; 95% CI 5.38–10.45) and HOMA-IR (WMD − 0.27; 95% CI − 0.46 to − 0.07) .

2. Analytical Studies

  • Summary of Application : Teneligliptin is studied for its stability and degradation products .
  • Methods of Application : A stability indicating RP-HPLC method was developed and validated for identification of Teneligliptin and its degradants . Forced degradation studies of Teneligliptin were carried out under acidic, basic, neutral (peroxide), photo and thermal conditions for 48 hours at room temperature .
  • Results : Degradation was observed in base, peroxide and thermal stressed samples, but not in acid and photolytic stressed samples .

3. Renal Parameters and Safety in T2DM Patients with Chronic Kidney Disease

  • Summary of Application : Teneligliptin is being studied for its effects on renal parameters and safety in Indian Type 2 Diabetes Mellitus (T2DM) patients with Chronic Kidney Disease (CKD) .
  • Methods of Application : The TOP RENAL real-world study enrolled T2DM patients with eGFR ≤60 to ≥15 ml/min/1.73m2 and were started on teneligliptin (20/40 mg OD) and continued it for the next six months . Those patients prescribed any antidiabetic medication along with teneligliptin or those with a change in antidiabetic prescription in the following six months were excluded .
  • Results : The results showed non-significant changes in eGFR, Sr. creatinine, and BUN at 3 and 6 months in all three groups . No safety concerns or hypoglycemia were reported during the study .

4. Network Meta-Analysis

  • Summary of Application : Network meta-analysis is a popular method to evaluate multiple treatments or interventions, and has usually been performed by the Bayesian approach . It is crucial for rational application of antidiabetic drugs (e.g., teneligliptin) and precise drug treatment of DM by evaluating their efficacy and safety using some scientific methods .
  • Methods of Application : The methodology involves evaluating the efficacy and safety of teneligliptin using network meta-analysis .
  • Results : The results of this application are not specified in the source .

5. Cardiovascular Safety

  • Summary of Application : Teneligliptin is being studied for its cardiovascular safety in patients with Type 2 Diabetes Mellitus (T2DM) .
  • Methods of Application : A systematic review of randomized controlled trials (RCTs) was undertaken to comprehensively profile the efficacy and safety of teneligliptin in the treatment of T2DM . The risk of cardiovascular events was assessed, regardless of treatment duration when compared to placebo or any other active comparator .
  • Results : The risk of cardiovascular events was comparable, regardless of treatment duration when compared to placebo or any other active comparator (OR 0.79; 95% CI 0.40–1.57; I2 = 0%; P = 0.50) .

6. Pharmacology

  • Summary of Application : Teneligliptin, a dipeptidyl peptidase-4 inhibitor, is indicated for the treatment of adults with T2DM . This application reviews the pharmacology, therapeutic efficacy, and tolerability of teneligliptin in the treatment of adults with T2DM .
  • Methods of Application : The methodology involves reviewing the pharmacology, therapeutic efficacy, and tolerability of teneligliptin in the treatment of adults with T2DM .
  • Results : The results of this application are not specified in the source .

Propriétés

IUPAC Name

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRQANOPCQRCME-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997419
Record name {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teneligliptin

CAS RN

760937-92-6
Record name Teneligliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760937-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Teneligliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760937926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teneligliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENELIGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZHI4CF9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teneligliptin
Reactant of Route 2
Reactant of Route 2
Teneligliptin
Reactant of Route 3
Reactant of Route 3
Teneligliptin
Reactant of Route 4
Teneligliptin
Reactant of Route 5
Teneligliptin
Reactant of Route 6
Reactant of Route 6
Teneligliptin

Citations

For This Compound
3,400
Citations
SK Sharma, A Panneerselvam, KP Singh… - … syndrome and obesity …, 2016 - Taylor & Francis
… and safety of teneligliptin in the management of T2DM. Teneligliptin has been systematically … Two 52-week studies reported sustained improvement in glycemic control with teneligliptin. …
Number of citations: 83 www.tandfonline.com
LJ Scott - Clinical drug investigation, 2015 - Springer
… of teneligliptin in the treatment of adults with T2DM. In 12- or 16-week, placebo-controlled phase 2 and 3 trials, oral teneligliptin … , the position of teneligliptin relative to other antidiabetic …
Number of citations: 39 link.springer.com
M Kishimoto - Diabetes, metabolic syndrome and obesity: targets …, 2013 - Taylor & Francis
… of teneligliptin is similar to those of other available DPP-4 inhibitors. However, caution needs to be exercised when administering teneligliptin … effects of teneligliptin administered prior to …
Number of citations: 139 www.tandfonline.com
AK Singh - Indian journal of endocrinology and metabolism, 2017 - ncbi.nlm.nih.gov
… in the teneligliptin plus SU (10.1%) and teneligliptin plus glinide (5.0%) groups than in the teneligliptin monotherapy (2.5%), teneligliptin plus biguanide (1.1%), or teneligliptin plus α-…
Number of citations: 29 www.ncbi.nlm.nih.gov
A Ceriello, V De Nigris, H Iijima, T Matsui, M Gouda - Drugs, 2019 - Springer
Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that was approved for the treatment of type 2 diabetes mellitus (T2DM) in Japan and Korea and is being researched in several …
Number of citations: 26 link.springer.com
R Morishita, H Nakagami - Expert Opinion on Pharmacotherapy, 2015 - Taylor & Francis
… therapy received 20 mg teneligliptin or placebo in a 12-… teneligliptin. Again, significant improvements in HbA 1c , FPG, and 2-h postprandial glucose were observed with teneligliptin, an …
Number of citations: 48 www.tandfonline.com
H Otsuki, T Kosaka, K Nakamura, F Shimomura… - … urology and nephrology, 2014 - Springer
… to assess the utility of teneligliptin for diabetic patients … teneligliptin is potent or innocuous in dialysis patients with diabetes. Here, we report the effectiveness and safety of teneligliptin for …
Number of citations: 62 link.springer.com
M Goda, T Kadowaki - Drugs of Today (Barcelona, Spain: 1998), 2013 - europepmc.org
… The therapeutic efficacy of teneligliptin over 52 weeks was confirmed not only as … receiving teneligliptin or placebo, and no serious hypoglycemia was observed. Thus, teneligliptin is a …
Number of citations: 68 europepmc.org
T Kadowaki, K Kondo - Diabetes, Obesity and Metabolism, 2013 - Wiley Online Library
… All teneligliptin‐treated groups showed significantly greater … The differences between the teneligliptin 10, 20 or 40 mg … among the three doses of teneligliptin. The incidence of adverse …
Number of citations: 89 dom-pubs.onlinelibrary.wiley.com
E Kutoh, M Hirate, Y Ikeno - Journal of clinical medicine research, 2014 - ncbi.nlm.nih.gov
… glycemic efficacies of teneligliptin as an initial therapy. … Teneligliptin might be effectively and safely used as an initial therapy for newly diagnosed T2DM. Glycemic efficacy of teneligliptin …
Number of citations: 47 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.